molecular formula C8H7Br2NO2 B1410030 Methyl 3,6-dibromopyridine-2-acetate CAS No. 1804936-27-3

Methyl 3,6-dibromopyridine-2-acetate

Cat. No.: B1410030
CAS No.: 1804936-27-3
M. Wt: 308.95 g/mol
InChI Key: IEQDQYBJQJNVCO-UHFFFAOYSA-N
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Description

Methyl 3,6-dibromopyridine-2-acetate is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring and a methyl ester group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromopyridine-2-acetate can be synthesized through several methods. One common method involves the bromination of methyl pyridine-2-acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dibromopyridine-2-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).

    Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), organozinc reagents (for Negishi), and appropriate solvents (e.g., toluene, dimethylformamide).

    Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.

Major Products:

    Substitution Reactions: Substituted pyridine derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

    Reduction Reactions: Pyridine derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

Methyl 3,6-dibromopyridine-2-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,6-dibromopyridine-2-acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations to form desired products. The bromine atoms and the ester group play crucial roles in its reactivity, allowing it to participate in substitution, coupling, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Methyl 3,6-dibromopyridine-2-acetate can be compared with other brominated pyridine derivatives, such as:

  • Methyl 2,4-dibromopyridine-3-acetate
  • Methyl 2,5-dibromopyridine-3-acetate
  • Methyl 2,6-dibromopyridine-3-acetate

Uniqueness:

  • The specific positioning of the bromine atoms at the 3rd and 6th positions of the pyridine ring in this compound provides unique reactivity and selectivity in chemical reactions.
  • The presence of the ester group at the 2nd position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 2-(3,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-6-5(9)2-3-7(10)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQDQYBJQJNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233544
Record name 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804936-27-3
Record name 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804936-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3,6-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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